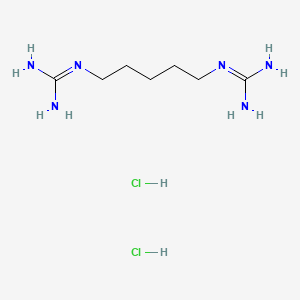
N,N'''-1,5-Pentanediylbisguanidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride is a heterocyclic organic compound with the molecular formula C7H18N6·2HCl and a molecular weight of 259.1799 g/mol . It is also known by its IUPAC name, [N-[5-[[amino(azaniumyl)methylidene]amino]pentyl]carbamimidoyl]azanium dichloride . This compound is primarily used for research purposes and is known for its unique structure and properties.
Vorbereitungsmethoden
The synthesis of N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride involves the reaction of pentanediamine with guanidine hydrochloride under specific conditions . The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride has a wide range of scientific research applications . In chemistry, it is used as a reagent in the synthesis of other heterocyclic compounds. In biology, it is studied for its potential effects on cellular processes and enzyme activities. In medicine, it is explored for its potential therapeutic applications, including its role as an enzyme inhibitor. In industry, it is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride involves its interaction with specific molecular targets and pathways . It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This compound also interacts with various enzymes and proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride is unique compared to other similar compounds due to its specific structure and properties . Similar compounds include other guanidine derivatives such as N,N’-disubstituted guanidines and N,N’,N’‘-trisubstituted guanidines These compounds share some structural similarities but differ in their chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
58585-48-1 |
|---|---|
Molekularformel |
C7H20Cl2N6 |
Molekulargewicht |
259.18 g/mol |
IUPAC-Name |
2-[5-(diaminomethylideneamino)pentyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C7H18N6.2ClH/c8-6(9)12-4-2-1-3-5-13-7(10)11;;/h1-5H2,(H4,8,9,12)(H4,10,11,13);2*1H |
InChI-Schlüssel |
DBEFSJBDPOGIOE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN=C(N)N)CCN=C(N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


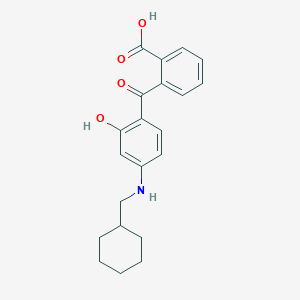
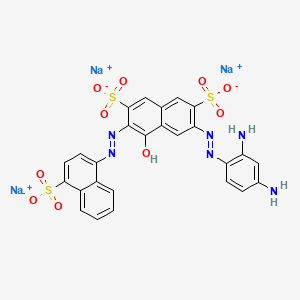
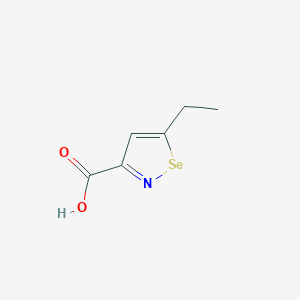
![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)
![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)
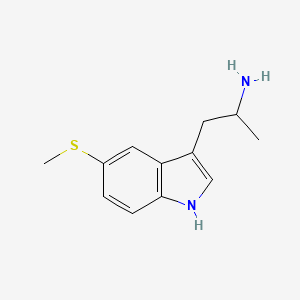
![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)


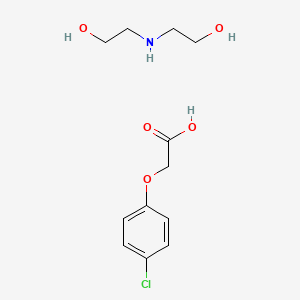
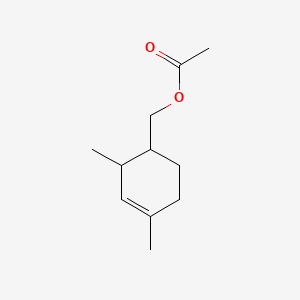
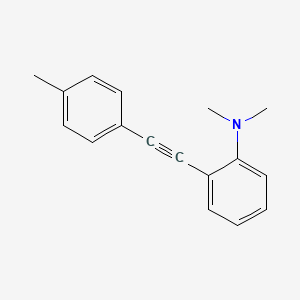
![Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]-](/img/structure/B13770447.png)

